molecular formula C11H17N3O B4611933 N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide

Cat. No.: B4611933
M. Wt: 207.27 g/mol
InChI Key: JMUOEJUBAWLIHF-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the methyl group at the 3-position. This is followed by the formation of the cyclopropanecarboxamide moiety through a series of steps involving cyclopropanation and subsequent amidation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide is unique due to the presence of both the pyrazole ring and the cyclopropanecarboxamide moiety. This combination of structural features imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-3-yl)methyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-7-4-10(7)11(15)12-6-9-5-8(2)14(3)13-9/h5,7,10H,4,6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUOEJUBAWLIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCC2=NN(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide
Reactant of Route 5
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide
Reactant of Route 6
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N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide

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